molecular formula C14H21NO2 B1437241 Ethyl 2-methylaminomethyl-3-p-tolyl-propionate CAS No. 886366-02-5

Ethyl 2-methylaminomethyl-3-p-tolyl-propionate

Cat. No. B1437241
M. Wt: 235.32 g/mol
InChI Key: CFRDAGBUYJXANB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methylaminomethyl-3-p-tolyl-propionate is a biochemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol .

Scientific Research Applications

1. Organic Synthesis and Catalysis

Ethyl 2-methylaminomethyl-3-p-tolyl-propionate has been utilized in various organic synthesis processes. For example, it acts as a 1,4-dipole synthon in phosphine-catalyzed [4 + 2] annulation reactions. These reactions produce ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high regioselectivity and diastereoselectivities (Zhu, Lan, & Kwon, 2003).

2. Studies on Molecular Structures and Reactions

This compound is also the subject of studies focusing on molecular structures and their reactions. Computational methods have been employed to investigate the mechanisms of Csp(3)-H functionalization of ethyl 2-(methyl(p-tolyl)amino)acetate, providing insights into such interactions and related ones (Zhou, Zhou, & Jing, 2017).

3. Application in Dental Materials

Another application is in the field of dental materials. Ethyl 2-methylaminomethyl-3-p-tolyl-propionate has been studied as a component in the synthesis of polymerizable amine coinitiators for dental applications. These studies include analyzing the mechanical properties, water sorption, and solubility of the resultant materials (Wu & Nie, 2007).

4. Environmental and Industrial Applications

This compound has been involved in studies regarding its environmental behavior and industrial applications. For instance, its atmospheric chemistry was examined to understand its interaction with atmospheric components, which is crucial for assessing its environmental impact (Andersen et al., 2012).

properties

IUPAC Name

ethyl 2-(methylaminomethyl)-3-(4-methylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-4-17-14(16)13(10-15-3)9-12-7-5-11(2)6-8-12/h5-8,13,15H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRDAGBUYJXANB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)C)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661382
Record name Ethyl 2-[(methylamino)methyl]-3-(4-methylphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methylaminomethyl-3-p-tolyl-propionate

CAS RN

886366-02-5
Record name Ethyl 2-[(methylamino)methyl]-3-(4-methylphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-methylaminomethyl-3-p-tolyl-propionate
Reactant of Route 2
Ethyl 2-methylaminomethyl-3-p-tolyl-propionate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-methylaminomethyl-3-p-tolyl-propionate
Reactant of Route 4
Ethyl 2-methylaminomethyl-3-p-tolyl-propionate
Reactant of Route 5
Ethyl 2-methylaminomethyl-3-p-tolyl-propionate
Reactant of Route 6
Ethyl 2-methylaminomethyl-3-p-tolyl-propionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.